REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:8]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:6]=[CH:5][C:3]=1[NH2:4].[Br-:13].[K+].B1([O-])OO1.O.O.O.O.[Na+].C(=O)(O)[O-].[Na+]>C(O)(=O)C.N.N.N.N.N.N.O.O.O.O.O[Mo](O)(=O)=O.O[Mo](O)(=O)=O.O[Mo](O)(=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O>[Br:13][C:5]1[CH:6]=[C:7]([C:9]([F:10])([F:11])[F:12])[CH:8]=[C:2]([CH3:1])[C:3]=1[NH2:4] |f:1.2,3.4.5.6.7.8,9.10,12.13.14.15.16.17.18.19.20.21.22.23.24.25.26.27.28|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
7.78 g
|
Type
|
reactant
|
Smiles
|
CC1=C(N)C=CC(=C1)C(F)(F)F
|
Name
|
|
Quantity
|
1.59 g
|
Type
|
reactant
|
Smiles
|
[Br-].[K+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
140 mg
|
Type
|
catalyst
|
Smiles
|
N.N.N.N.N.N.O.O.O.O.O[Mo](=O)(=O)O.O[Mo](=O)(=O)O.O[Mo](=O)(=O)O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O
|
Name
|
|
Quantity
|
1.88 g
|
Type
|
reactant
|
Smiles
|
B1(OO1)[O-].O.O.O.O.[Na+]
|
Name
|
|
Quantity
|
1.59 g
|
Type
|
reactant
|
Smiles
|
[Br-].[K+]
|
Name
|
|
Quantity
|
1.88 g
|
Type
|
reactant
|
Smiles
|
B1(OO1)[O-].O.O.O.O.[Na+]
|
Name
|
|
Quantity
|
140 mg
|
Type
|
catalyst
|
Smiles
|
N.N.N.N.N.N.O.O.O.O.O[Mo](=O)(=O)O.O[Mo](=O)(=O)O.O[Mo](=O)(=O)O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O
|
Name
|
|
Quantity
|
1.59 g
|
Type
|
reactant
|
Smiles
|
[Br-].[K+]
|
Name
|
|
Quantity
|
1.88 g
|
Type
|
reactant
|
Smiles
|
B1(OO1)[O-].O.O.O.O.[Na+]
|
Name
|
|
Quantity
|
140 mg
|
Type
|
catalyst
|
Smiles
|
N.N.N.N.N.N.O.O.O.O.O[Mo](=O)(=O)O.O[Mo](=O)(=O)O.O[Mo](=O)(=O)O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O
|
Name
|
|
Quantity
|
1.59 g
|
Type
|
reactant
|
Smiles
|
[Br-].[K+]
|
Name
|
|
Quantity
|
1.88 g
|
Type
|
reactant
|
Smiles
|
B1(OO1)[O-].O.O.O.O.[Na+]
|
Name
|
|
Quantity
|
140 mg
|
Type
|
catalyst
|
Smiles
|
N.N.N.N.N.N.O.O.O.O.O[Mo](=O)(=O)O.O[Mo](=O)(=O)O.O[Mo](=O)(=O)O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 10 min
|
Duration
|
10 min
|
Type
|
WAIT
|
Details
|
After 10 min
|
Duration
|
10 min
|
Type
|
WAIT
|
Details
|
After 1 h
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
the reaction was treated with a final portion of everything in half the amounts of the previous additions
|
Type
|
WAIT
|
Details
|
After 1 h
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
extracted into diethyl ether
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
brine, dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give 11.3 g (100%) as an oil
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
BrC1=C(N)C(=CC(=C1)C(F)(F)F)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |